3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 4,5-dihydroisoxazole (oxazoline) ring fused with a carboxylic acid group and a 2-nitrophenyl substituent. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical chemistry as a metabolite or synthetic intermediate.
Properties
IUPAC Name |
3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-10(14)9-5-7(11-17-9)6-3-1-2-4-8(6)12(15)16/h1-4,9H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFNUXHAUWHDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Formation and Cyclodehydration
A widely reported method involves the condensation of 2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime intermediate. Subsequent cyclization with ethyl acetoacetate or similar β-keto esters in acidic media generates the dihydroisoxazole ring. The reaction typically proceeds in ethanol or methanol under reflux, with sulfuric acid or hydrochloric acid as catalysts.
For example, in a modified procedure, 2-nitrobenzaldehyde (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol at 60°C for 4 hours to yield the oxime. This intermediate is then treated with ethyl acetoacetate (1.1 equiv) and concentrated HCl, leading to cyclization at 80°C for 6 hours. The crude product is purified via recrystallization from ethanol/water, achieving yields of 68–72%.
Mechanistic Considerations
The cyclization proceeds through a two-step mechanism:
- Nucleophilic attack : The oxime’s nitrogen attacks the β-keto ester’s carbonyl carbon, forming a tetrahedral intermediate.
- Ring closure : Intramolecular dehydration generates the 4,5-dihydro-1,2-oxazole core, with the nitro group’s electron-withdrawing properties stabilizing the transition state.
One-Pot Synthesis Strategies
Simultaneous Oxime Formation and Cyclization
Recent advances employ one-pot methodologies to streamline synthesis. A patent-pending approach combines 2-nitrobenzaldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate in a single reactor using dimethylformamide (DMF) as solvent. The reaction proceeds at 90°C for 8–10 hours with catalytic p-toluenesulfonic acid (10 mol%), eliminating intermediate isolation steps. This method reduces purification losses, yielding 75–78% pure product after aqueous workup.
Solvent and Catalyst Optimization
Comparative studies reveal that DMF enhances reaction rates compared to ethanol or toluene due to its high polarity and ability to stabilize charged intermediates. Catalytic systems using CeCl₃·7H₂O (5 mol%) in acetonitrile at 70°C further improve yields to 82%, likely through Lewis acid activation of the carbonyl group.
Catalytic Cyclization Using Molybdenum Complexes
MoO₂-Based Catalysis
A novel approach utilizes molybdenum dioxide complexes (e.g., MoO₂(HL)(H₂O)(DMF)) to catalyze the cyclization of N-acyloxyamine intermediates. The protocol involves:
- Acylation : Treating 2-nitrobenzaldehyde oxime with chloroacetyl chloride (1.5 equiv) in THF at 0°C.
- Cyclization : Adding the molybdenum catalyst (8 mol%) and MgSO₄ (drying agent) in THF at room temperature for 7 hours.
This method achieves 86% yield with excellent regiocontrol, attributed to the catalyst’s ability to coordinate the nitro group and direct ring closure.
Comparative Performance
Table 1 summarizes key catalytic systems:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MoO₂(HL)(H₂O)(DMF) | THF | 25 | 7 | 86 |
| CeCl₃·7H₂O | MeCN | 70 | 6 | 82 |
| H₂SO₄ | EtOH | 80 | 6 | 72 |
DMT-MM-Mediated Synthesis
Cyclodehydration of N-Acylamino Acids
Adapting methods from oxazolone chemistry, researchers have employed 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to facilitate cyclodehydration. The process involves:
- N-Acylation : Reacting 2-nitrobenzaldehyde-derived amino acids with activated carboxylic acids.
- Cyclization : Using DMT-MM (1.1 equiv) in acetone/water (3:1 v/v) at room temperature for 2–8 hours.
This method produces the target compound in 73% yield, with the advantage of aqueous compatibility and mild conditions.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Pilot-scale studies demonstrate that continuous flow systems enhance heat transfer and mixing efficiency compared to batch reactors. Key parameters:
- Residence time : 12 minutes at 120°C
- Pressure : 8 bar
- Yield : 81% with 99% purity (HPLC)
Purification Techniques
Industrial processes employ a combination of solvent extraction (ethyl acetate/water) and crystallization from hexane/ethyl acetate (10:1) to remove nitrobenzene byproducts. Final purity exceeds 99.5% as verified by LC-MS.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: 3-(2-Aminophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid.
Substitution: Various substituted oxazole derivatives.
Cyclization: Different heterocyclic compounds depending on the reaction conditions.
Scientific Research Applications
3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 236.18 . Also known by its CAS number 958891-04-8, this compound belongs to the class of isoxazolines .
Synthesis
The synthesis of methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate, a related compound, typically involves the cyclization of precursors. A common method is the reaction of 2-nitrobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with an appropriate carboxylic acid derivative under acidic conditions. Typical reaction conditions include solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, potentially using continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions
Methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions:
- Oxidation: The nitrophenyl group can be oxidized using common oxidizing agents such as potassium permanganate and chromium trioxide to form nitro derivatives.
- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon or sodium borohydride.
- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles like amines and thiols.
Mechanism of Action
The mechanism of action of methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects, and the isoxazoline ring can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Potential Research Applications
While specific case studies and comprehensive data for 3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid are not detailed in the search results, research on related compounds suggests potential applications:
- Antimicrobial Activity: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, a synthetic compound, has demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli.
- Anticancer Activity: N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine displayed anticancer activity against SNB-19, OVCAR-8, and NCI-H40 . N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide also exhibited cytotoxic effects on human breast cancer cells (MCF-7).
- Anti-inflammatory Properties: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
Data Summary of Related Compounds
| Compound | Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|---|
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide | Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide | Antimicrobial | Escherichia coli | MIC = 64 µg/mL |
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide | Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide | Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Anticancer | SNB-19, OVCAR-8, NCI-H40 | PGIs of 86.61, 85.26, and 75.99 |
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The oxazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
- Electron Effects : The nitro group in the target compound increases acidity (pKa ~3–4 for carboxylic acid) compared to chloro or methoxycarbonyl analogs .
- Lipophilicity : Chloro- and fluoro-substituted analogs (e.g., CAS 522615-29-8, 1422386-61-5) exhibit higher logP values, favoring membrane permeability .
- Bioactivity : The imidazole-substituted analog (MW 329.78) shows promise in anti-rheumatoid studies, likely due to its interaction with inflammatory targets .
Stability and Bioanalytical Considerations
- pH Sensitivity : The parent drug R004 degrades in plasma/urine unless acidified, implying that oxazole-carboxylic acid derivatives require stabilized conditions for analysis .
- Chromatographic Behavior : Retention times vary significantly; e.g., the imidazole analog elutes at 6.4 min vs. 5.8 min for 4-methoxy-3-(trifluoromethyl)aniline under similar HPLC conditions .
Biological Activity
3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound belonging to the isoxazoline class, characterized by its unique heterocyclic structure. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of 2-nitrophenylacetic acid with formaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in toluene at elevated temperatures, which facilitates the formation of the desired oxazole derivative .
Chemical Reactions
The compound undergoes several chemical reactions:
- Reduction : The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.
- Substitution : The nitro group can participate in nucleophilic aromatic substitution reactions.
- Cyclization : Under certain conditions, it can form different heterocyclic structures .
Biological Activity
Research indicates that 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exhibits various biological activities:
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies suggest that it shows significant activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance its antibacterial efficacy .
Anticancer Properties
In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Exhibits IC50 values indicating potent anticancer activity.
- U-937 (monocytic leukemia) : Shows significant inhibition of cell proliferation .
The proposed mechanisms for the biological activity of 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid include:
- Enzyme Interaction : The nitrophenyl group may interact with specific enzymes or receptors, leading to alterations in cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells through pathways involving p53 and caspase activation .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
